1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields, including drug discovery and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .
Preparation Methods
The synthesis of 1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . Another approach involves the addition of iodine to [1.1.1]propellane, forming 1,3-diiodobicyclo[1.1.1]pentane, which can then be further functionalized .
Industrial production methods often utilize flow photochemical addition of propellane to diacetyl, allowing for large-scale synthesis of the bicyclo[1.1.1]pentane core . This method can produce significant quantities of the compound within a short period.
Chemical Reactions Analysis
1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form carbonyl derivatives or reduction to form alcohols.
Radical Reactions: The bicyclo[1.1.1]pentane core is prone to radical reactions, which can be initiated using photoredox catalysis.
Major products formed from these reactions include carbonyl compounds, alcohols, and various substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold can mimic the geometry and substituent exit vectors of benzene rings, allowing it to bind to various biological receptors . This interaction can modulate the activity of these receptors, leading to therapeutic effects.
Comparison with Similar Compounds
1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
1,3-Diiodobicyclo[1.1.1]pentane: Used as an intermediate in the synthesis of other derivatives.
1-Halo-3-substituted Bicyclo[1.1.1]pentanes: These compounds have similar properties and applications but differ in their substituents.
Bicyclo[1.1.1]pentane Derivatives with Carbonyl or Alcohol Groups: These derivatives are formed through oxidation or reduction reactions and have unique properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-ethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-2-10-4-3-5-11(6-10)12-7-13(14,8-12)9-12/h3-6H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLKCWNLGULBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.